N-[(2,4-dichlorophenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide
N-[(2,4-dichlorophenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1020889
InChI:
InChI=1S/C16H14Cl2N2O2S/c1-10-3-2-4-12(7-10)22-9-15(21)20-16(23)19-14-6-5-11(17)8-13(14)18/h2-8H,9H2,1H3,(H2,19,20,21,23)
SMILES:
CC1=CC(=CC=C1)OCC(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl
Molecular Formula:
C16H14Cl2N2O2S
Molecular Weight:
369.3 g/mol
N-[(2,4-dichlorophenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide
CAS No.:
Cat. No.: VC1020889
Molecular Formula: C16H14Cl2N2O2S
Molecular Weight: 369.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14Cl2N2O2S |
|---|---|
| Molecular Weight | 369.3 g/mol |
| IUPAC Name | N-[(2,4-dichlorophenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide |
| Standard InChI | InChI=1S/C16H14Cl2N2O2S/c1-10-3-2-4-12(7-10)22-9-15(21)20-16(23)19-14-6-5-11(17)8-13(14)18/h2-8H,9H2,1H3,(H2,19,20,21,23) |
| Standard InChI Key | YPGZMSDKMCLERB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)OCC(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
| Canonical SMILES | CC1=CC(=CC=C1)OCC(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
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